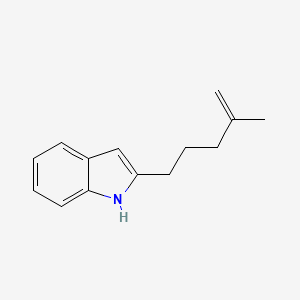
2-(4-Methylpent-4-en-1-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpent-4-en-1-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylpent-4-en-1-yl group attached to the indole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with 4-methylpent-4-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2-(4-Methylpent-4-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups to the indole ring.
科学研究应用
2-(4-Methylpent-4-en-1-yl)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-(4-Methylpent-4-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The indole ring structure allows it to interact with various enzymes, receptors, and proteins, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
2-Methylindole: Similar structure but with a methyl group instead of the 4-methylpent-4-en-1-yl group.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position of the indole ring.
2-Phenylindole: Features a phenyl group attached to the indole ring.
Uniqueness
2-(4-Methylpent-4-en-1-yl)-1H-indole is unique due to the presence of the 4-methylpent-4-en-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other indole derivatives, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
683800-28-4 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
2-(4-methylpent-4-enyl)-1H-indole |
InChI |
InChI=1S/C14H17N/c1-11(2)6-5-8-13-10-12-7-3-4-9-14(12)15-13/h3-4,7,9-10,15H,1,5-6,8H2,2H3 |
InChI 键 |
COJLMDGFMJWBMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCCC1=CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


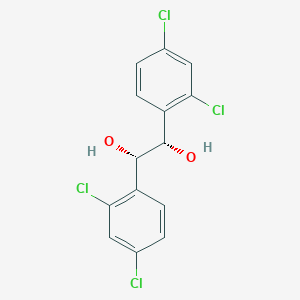
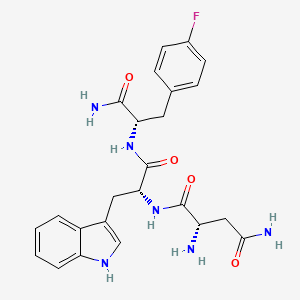
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
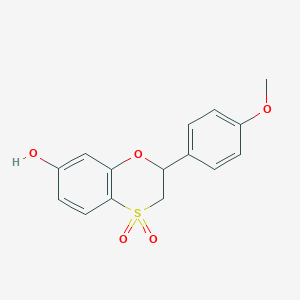
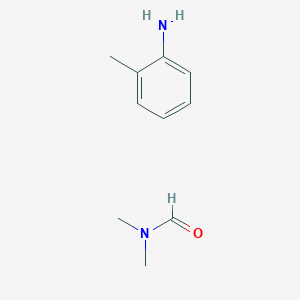
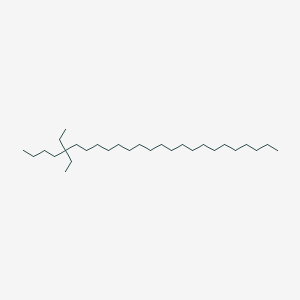
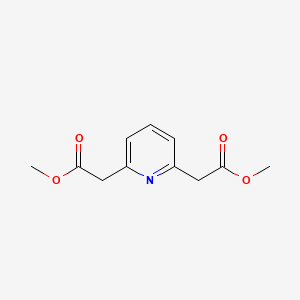
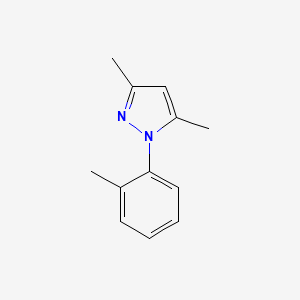
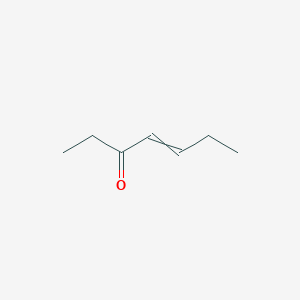
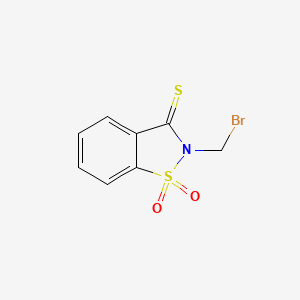
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
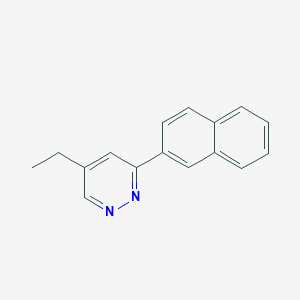
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
